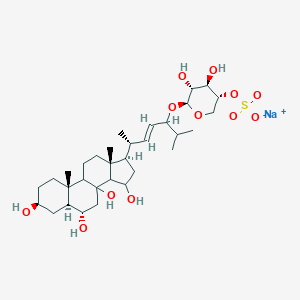
氟吡磺隆-甲基钠
描述
Flupyrsulfuron-methyl sodium is a post-emergence herbicide used in controlling annual broadleaf weeds in cereal plantation . It is also known as Methyl 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-6-(trifluoromethyl)nicotinate monosodium salt .
Molecular Structure Analysis
The empirical formula for Flupyrsulfuron-methyl sodium is C15H13F3N5NaO7S . Its molecular weight is 487.34 .Physical And Chemical Properties Analysis
Flupyrsulfuron-methyl sodium is a white powder with a pungent odour . It has a density of 1.48, and a melting point of 165-170 °C . Its solubility in water at pH 5 and 25 °C is 63 mg/l .科学研究应用
Agriculture: Weed Control in Cereals
Flupyrsulfuron-methyl sodium: is primarily used as a selective sulfonylurea herbicide for post-emergent control of broad-leaved weeds in cereal crops . It is effective against a range of weeds including blackgrass, which is a common pest in wheat and barley fields. Its mode of action involves inhibiting the plant amino acid synthesis pathway, specifically targeting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for plant growth .
Environmental Fate: Mobility and Persistence
This compound has been flagged for its high mobility in soil, which could lead to drainflow concerns . Understanding its environmental fate is crucial for developing strategies to mitigate potential groundwater contamination. Research in this area focuses on the degradation rate of Flupyrsulfuron-methyl sodium in various soil types and its long-term effects on soil health.
Ecotoxicology: Impact on Non-Target Species
Studies have shown that Flupyrsulfuron-methyl sodium poses a high chronic ecotoxicity risk to earthworms . This highlights the need for research into its impact on non-target species and biodiversity. Ongoing studies aim to assess the risk it poses to beneficial insects, soil microorganisms, and aquatic life.
Human Health: Reproduction and Development
There is a moderate alert for potential reproduction and development effects in humans due to exposure to Flupyrsulfuron-methyl sodium . Research in this field is directed towards understanding the mechanisms by which it may affect human health, and establishing safe exposure levels.
Chemical Synthesis: Trifluoromethylpyridine Derivatives
Flupyrsulfuron-methyl sodium contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural component in various agrochemical and pharmaceutical ingredients . The synthesis of TFMP derivatives is an active area of research, with applications extending beyond herbicides to pharmaceuticals and functional materials.
Veterinary Applications: Animal Health Products
While not directly mentioned in the context of Flupyrsulfuron-methyl sodium, TFMP derivatives are also used in veterinary medicine . Research into the development of new veterinary health products that contain TFMP derivatives, including those related to Flupyrsulfuron-methyl sodium, is ongoing.
Regulatory Status and Compliance
Flupyrsulfuron-methyl sodium’s regulatory status is a significant area of research, especially concerning its approval for use under various national and international regulations . Studies in this field focus on compliance with environmental safety standards and the implications of regulatory changes on its usage in agriculture.
Advanced Material Science: Functional Materials
The unique properties of the TFMP moiety in Flupyrsulfuron-methyl sodium suggest potential applications in the field of advanced material science . Researchers are exploring the use of TFMP derivatives in creating new functional materials with specific desired properties, such as increased durability or enhanced thermal stability.
安全和危害
属性
IUPAC Name |
sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-methoxycarbonyl-6-(trifluoromethyl)pyridin-2-yl]sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O7S.Na/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18;/h4-6H,1-3H3,(H2,20,21,22,23,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPSVOHVUGMYGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N5NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058311 | |
| Record name | Flupyrsulfuron-methyl sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flupyrsulfuron-methyl sodium | |
CAS RN |
144740-54-5 | |
| Record name | Flupyrsulfuron-methyl sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-6-(trifluoromethyl)-, methyl ester, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Flupyrsulfuron-methyl-sodium affect plant growth at the molecular level?
A1: Flupyrsulfuron-methyl-sodium, like other sulfonylurea herbicides, targets the enzyme acetolactate synthase (ALS) in plants. This enzyme is crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine. By inhibiting ALS, Flupyrsulfuron-methyl-sodium disrupts amino acid production, ultimately leading to the cessation of plant growth and development. [, , ]
Q2: Research indicates a link between soil properties and the effectiveness of Flupyrsulfuron-methyl-sodium. Could you elaborate on this connection?
A2: Studies have shown that the adsorption and degradation of Flupyrsulfuron-methyl-sodium are significantly influenced by soil characteristics. For instance, soils with higher clay and organic matter content tend to adsorb the herbicide more effectively, potentially impacting its availability to target weeds. Additionally, soil pH plays a role, with lower pH levels generally leading to increased adsorption. [] These factors can directly influence the herbicide's persistence and efficacy in different environments.
Q3: How does the chemical structure of Flupyrsulfuron-methyl-sodium contribute to its herbicidal activity?
A3: Flupyrsulfuron-methyl-sodium belongs to the sulfonylurea class of herbicides, characterized by their specific molecular structure. This structure allows them to effectively bind and inhibit the ALS enzyme in susceptible plants. Modifications to this core structure, particularly at the 5-position of the benzene ring, can significantly influence the compound's herbicidal activity, potentially impacting its potency and selectivity towards specific weed species. []
Q4: What are the environmental implications of using Flupyrsulfuron-methyl-sodium, and are there strategies to minimize potential risks?
A4: As with any pesticide, understanding the environmental fate of Flupyrsulfuron-methyl-sodium is crucial. While it exhibits a relatively short residual life in soil compared to some other sulfonylureas [], its potential impact on non-target organisms and water resources needs careful consideration. Implementing integrated pest management strategies, optimizing application rates, and exploring alternative weed control methods are essential for minimizing any potential negative impacts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)

![2-[[(Z)-2-nitroethenyl]amino]benzoic acid](/img/structure/B115689.png)
